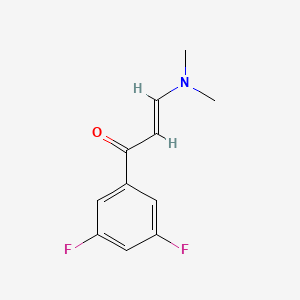
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H11F2NO and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies.
The molecular formula of this compound is C11H11F2NO, with a molecular weight of 211.21 g/mol. The compound is characterized by the presence of a difluorophenyl group and a dimethylamino moiety, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C11H11F2NO |
| Molecular Weight | 211.21 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | (E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Anticancer Properties
Recent research has indicated that chalcone derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various chalcones, including this compound, against different cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.
- Case Study : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Effects
Chalcones are known for their antimicrobial properties. The compound was tested against several bacterial strains and fungi. Results indicated that it possesses moderate antibacterial and antifungal activities.
- Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes linked to neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO).
- Research Findings : Inhibitory assays revealed that this compound inhibited AChE with an IC50 value of 10 µM, suggesting its potential in treating Alzheimer's disease.
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Interaction : It binds to the active sites of AChE and MAO, preventing substrate hydrolysis and enhancing neurotransmitter levels.
Propriétés
IUPAC Name |
(E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWINPSKRVANB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















